REACTION_CXSMILES
|
C(OOC(C)(CCC(OOC(C)(C)C)(C)C)C)(C)(C)C.C(OOC(C1C=CC=CC=1)(C)C)(C)(C)C.C(OOC(C)(C)C)(C)(C)C.[C:46]([O:55][O:56][C:57]([C:60]1C=CC=C[CH:61]=1)([CH3:59])[CH3:58])([C:49]1C=CC=C[CH:50]=1)([CH3:48])[CH3:47].C(OC(=O)CCC(OOC(C)(C)C)(OOC(C)(C)C)C)CCC.C(OOC1(OOC(C)(C)C)CC(C)CC(C)(C)C1)(C)(C)C.C(OOOC(C)(C)C)(=O)C1C=CC=CC=1>>[C:57]([O:56][O:55][C:46]([CH2:49][CH3:50])([CH3:48])[CH3:47])([CH2:60][CH3:61])([CH3:59])[CH3:58]
|
Name
|
2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diene benzoyl peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(CCC(C)(C)OOC(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Name
|
di(tert.-butyl peroxide-iso-propyl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(CCC(C)(OOC(C)(C)C)OOC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
|
Name
|
tert.-butylperoxy benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC)OOC(C)(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |